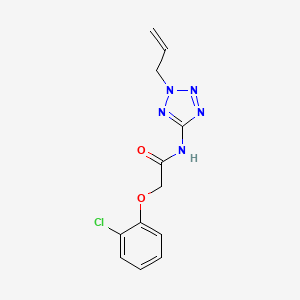
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide, also known as ATCA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. ATCA is a tetrazole derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide inhibits the activity of COX-2, an enzyme that plays a key role in the inflammatory response. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide reduces inflammation by inhibiting the activity of COX-2, which reduces the production of prostaglandins. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide also reduces pain and fever by reducing the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations to using N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide in lab experiments. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has not been extensively studied in humans, which means that its safety and efficacy are not well established. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide also has a short half-life, which means that it may not be effective for long-term treatment.
Orientations Futures
There are several future directions for the study of N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide. One direction is to further investigate the safety and efficacy of N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide in humans. Another direction is to explore the potential use of N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide in the treatment of other inflammatory diseases, such as asthma and multiple sclerosis. Additionally, researchers could investigate the potential use of N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide in combination with other anti-inflammatory agents to enhance its efficacy. Finally, researchers could explore the potential use of N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide as a tool for studying the role of COX-2 in the inflammatory response.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has been studied for its potential use as a pharmacological agent. Studies have shown that N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide exhibits anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has been studied for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCOKPQKPTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4778195.png)
![1-(3-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4778198.png)

![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4778229.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4778257.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4778263.png)
![3,5-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4778271.png)


